4-bromo-3,4-diphenylisoxazol-5(4H)-one
Description
4-Bromo-3,4-diphenylisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazolone core substituted with a bromine atom at position 4 and two phenyl groups at positions 3 and 2. The isoxazolone scaffold is known for its versatility in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules. The compound’s stereoelectronic properties are shaped by the bulky phenyl groups, which may hinder rotational freedom and modulate binding affinity in enzymatic assays .
Properties
CAS No. |
68708-09-8 |
|---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
4-bromo-3,4-diphenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H10BrNO2/c16-15(12-9-5-2-6-10-12)13(17-19-14(15)18)11-7-3-1-4-8-11/h1-10H |
InChI Key |
ZYOKDQYWDLDQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2(C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,4-diphenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromoacetophenone with benzaldehyde in the presence of hydroxylamine hydrochloride and a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of 4-bromo-3,4-diphenylisoxazol-5(4H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,4-diphenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3,4-diphenylisoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The isoxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazolone Cores
Key Findings :
- Bromine vs. Methyl Substitution : The bromine atom in 4-bromo-3,4-diphenylisoxazol-5(4H)-one significantly enhances electrophilic character compared to methyl-substituted analogues (e.g., 4-methyl-3-phenylisoxazol-5(2H)-one). This may improve interactions with nucleophilic residues in enzyme active sites .
- Phenyl Group Impact : The 3,4-diphenyl substitution in the target compound confers steric bulk, which may reduce rotational flexibility but also limit solubility compared to smaller substituents (e.g., methyl or hydrogen) .
- Fluorine vs.
Heterocyclic Analogues with Bromine Substituents
Key Findings :
Physicochemical and Spectral Comparisons
- IR Spectroscopy: The C=O stretch in 4-bromo-3,4-diphenylisoxazol-5(4H)-one is expected near 1650–1700 cm⁻¹, similar to other isoxazolones (e.g., 1653 cm⁻¹ in ). Bromine’s inductive effect may slightly shift this peak compared to non-halogenated analogues .
- NMR Profiles : The deshielding effect of bromine would distinguish the target compound’s ¹H-NMR signals (e.g., aromatic protons near δ 7.4–8.1 ppm) from fluorine-containing analogues (e.g., δ 4.8–5.0 ppm for H5-pyrazoline in ) .
Biological Activity
4-Bromo-3,4-diphenylisoxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula of 4-bromo-3,4-diphenylisoxazol-5(4H)-one is . The compound features a bromine atom at the 4-position of the isoxazole ring and two phenyl groups at the 3 and 4 positions.
Structural Representation
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 304.15 g/mol |
| Melting Point | 155–157 °C |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of 4-bromo-3,4-diphenylisoxazol-5(4H)-one typically involves the reaction of appropriate phenyl derivatives with isoxazole precursors. Various methods have been documented, including cyclization reactions that yield the desired isoxazole structure.
Antimicrobial Activity
Recent studies have demonstrated that 4-bromo-3,4-diphenylisoxazol-5(4H)-one exhibits antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 16 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties , particularly against breast cancer cell lines (MCF-7). The compound induced apoptosis in cancer cells as evidenced by:
- Cell Viability Assay : IC50 values were determined to be approximately 20 µM.
- Flow Cytometry : Increased rates of early and late apoptosis were observed.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various isoxazole derivatives included 4-bromo-3,4-diphenylisoxazol-5(4H)-one. It was found to inhibit bacterial growth effectively, particularly against Gram-positive bacteria. This suggests its potential use in treating infections caused by resistant strains.
Case Study 2: Anticancer Mechanism
In another study focusing on the anticancer mechanism, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated that the compound activates caspase pathways leading to programmed cell death. This finding highlights its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
